molecular formula C10H6N4O3S B3006698 [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- CAS No. 1429421-90-8

[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-

Cat. No.: B3006698
CAS No.: 1429421-90-8
M. Wt: 262.24
InChI Key: WCHAGAXVTVWQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a fused ring system combining benzene, thiophene, and pyrimidine moieties, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the core structure of the compound, which can then be further functionalized to introduce the nitro group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents on the benzene ring.

Mechanism of Action

The mechanism of action of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- involves its interaction with specific molecular targets. In the context of its antitubercular activity, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7-position and amino group at the 2-position contribute to its potent biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-7-nitro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3S/c11-10-12-7-5-2-1-4(14(16)17)3-6(5)18-8(7)9(15)13-10/h1-3H,(H3,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHAGAXVTVWQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C2N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.